

Fendizoic Acid: A Versatile Counterion for Pharmaceutical Salt Screening

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Compound of Interest

Compound Name: *Fendizoic acid*

Cat. No.: *B1329940*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step that can significantly influence the drug's physicochemical properties, manufacturability, and clinical performance. Salt screening is the process of combining an ionizable API with a variety of counterions to form new salt versions, with the goal of identifying a form with optimal characteristics. **Fendizoic acid**, a non-hydroscopic, crystalline solid, presents itself as a promising counterion for basic drug candidates. Its rigid structure and aromatic nature can lead to the formation of stable, crystalline salts with potentially improved properties such as melting point, stability, and modified solubility.

This document provides a comprehensive overview of the application of **fendizoic acid** in pharmaceutical salt screening, including a summary of its impact on the physicochemical properties of an API, a detailed protocol for conducting a fendizoate salt screen, and a workflow for the selection of an optimal salt form.

Advantages of Fendizoic Acid as a Counterion

The use of **fendizoic acid** as a counterion in pharmaceutical salt screening can offer several potential benefits for a basic API:

- **Enhanced Thermal Stability:** Fendizoate salts often exhibit higher melting points compared to the free base or other salt forms, such as hydrochlorides. This can be advantageous for downstream processing and can contribute to the overall stability of the drug substance.
- **Formation of Crystalline Salts:** The rigid, planar structure of **fendizoic acid** can facilitate the formation of highly crystalline salts. Crystalline solids are generally preferred in pharmaceutical development due to their predictable and stable physical properties.
- **Modified Aqueous Solubility:** While fendizoate salts of some drugs, like levocloperastine, are practically insoluble in water, this property can be beneficial for specific applications such as the development of long-acting injectable formulations or taste-masked oral suspensions.^[1] For other APIs, the fendizoate salt may offer a desirable solubility profile.
- **Potential for Novel Intellectual Property:** The formation of a new fendizoate salt of an existing or new chemical entity can provide an opportunity for securing new intellectual property.

Data Presentation: Physicochemical Properties of Cloperastine Salts

To illustrate the impact of **fendizoic acid** as a counterion, the following table summarizes the physicochemical properties of the antitussive agent cloperastine as a free base, hydrochloride salt, and fendizoate salt.

Property	Cloperastine Free Base	Cloperastine Hydrochloride	Cloperastine Fendizoate
Molecular Weight (g/mol)	329.87	366.33[2]	648.19[3]
Melting Point (°C)	Not available (Boiling Point: 178-180 °C)[4]	147.9 - 152[5][6]	186 - 190[7]
Aqueous Solubility	0.000765 mg/mL (Predicted)[8]	Soluble	< 0.1 mg/mL (Practically Insoluble) [1]
Appearance	-	-	White, crystalline powder[7]

Note: The aqueous solubility of the cloperastine free base is a predicted value.

Experimental Protocols

This section outlines a general protocol for the screening and characterization of fendizoate salts of a basic API.

Materials and Equipment

- Active Pharmaceutical Ingredient (API) free base
- **Fendizoic acid**
- A selection of solvents (e.g., acetone, ethanol, methanol, toluene, ethyl acetate)
- Small-scale reaction vials (e.g., 2 mL glass vials)
- Magnetic stirrer and stir bars
- Temperature-controlled shaker or heating block
- Centrifuge
- Vacuum oven

- Analytical balance
- Characterization equipment:
 - X-Ray Powder Diffraction (XRPD)
 - Differential Scanning Calorimetry (DSC)
 - Thermogravimetric Analysis (TGA)
 - High-Performance Liquid Chromatography (HPLC)
 - Solubility testing apparatus

Fendizoate Salt Formation Screening Protocol

- **Stoichiometric Preparation:** In a series of reaction vials, weigh an equimolar amount of the API free base and **fendizoic acid**.
- **Solvent Addition:** To each vial, add a different solvent from the selected panel. The volume of the solvent should be sufficient to facilitate the interaction between the API and **fendizoic acid**.
- **Reaction Conditions:**
 - **Slurry Method:** Agitate the vials at ambient temperature for 24-48 hours.
 - **Thermal Cycling:** Subject the vials to a temperature cycling program (e.g., heating to 50°C for 4 hours followed by cooling to 5°C for 4 hours) for 2-3 days.
 - **Reflux Method:** Heat the mixture to the boiling point of the solvent under reflux for a defined period (e.g., 2-4 hours), followed by slow cooling to room temperature to induce crystallization.
- **Isolation of Solids:** Isolate any resulting solid material by centrifugation, followed by decantation of the supernatant.

- **Drying:** Dry the isolated solids in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

Characterization of Fendizoate Salts

- **X-Ray Powder Diffraction (XRPD):** Analyze the dried solids by XRPD to determine their crystallinity and to identify unique diffraction patterns corresponding to new salt forms.
- **Thermal Analysis (DSC and TGA):**
 - Perform DSC analysis to determine the melting point and to screen for the presence of polymorphs or solvates.
 - Use TGA to assess the thermal stability and to quantify the amount of residual solvent or water.
- **Solubility Assessment:**
 - Determine the equilibrium solubility of the most promising fendizoate salt candidates in relevant aqueous media (e.g., water, phosphate-buffered saline at different pH values).
 - Agitate an excess amount of the salt in the chosen medium at a constant temperature until equilibrium is reached.
 - Filter the suspension and analyze the concentration of the API in the filtrate by a validated analytical method such as HPLC.
- **Stability Studies:**
 - Store the identified fendizoate salts under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period.
 - Analyze the samples at regular intervals by XRPD and HPLC to assess for any changes in the solid form or for the presence of degradation products.

Visualizations

The following diagrams illustrate the workflow of the pharmaceutical salt screening process and the potential impact of fendizoate salt formation on the properties of a drug candidate.

Caption: Workflow for Fendizoate Salt Screening and Selection.

Caption: Impact of Fendizoate Salt Formation on API Properties.

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